molecular formula C23H21ClN2O3 B12450818 N-(3-benzamido-4-chlorophenyl)-4-propoxybenzamide

N-(3-benzamido-4-chlorophenyl)-4-propoxybenzamide

Cat. No.: B12450818
M. Wt: 408.9 g/mol
InChI Key: XZKCSIKTSDRJHB-UHFFFAOYSA-N
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Description

N-(3-benzamido-4-chlorophenyl)-4-propoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamido group, a chlorophenyl group, and a propoxybenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamido-4-chlorophenyl)-4-propoxybenzamide typically involves the following steps:

    Formation of the Benzamido Group: The benzamido group is introduced by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.

    Chlorination: The chlorophenyl group is introduced by chlorinating the benzamido compound using thionyl chloride or phosphorus pentachloride.

    Propoxylation: The propoxybenzamide group is introduced by reacting the chlorinated compound with propoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamido-4-chlorophenyl)-4-propoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-benzamido-4-chlorophenyl)-4-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-benzamido-4-chlorophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-benzamido-4-chlorophenyl)-4-propoxybenzamide can be compared with other similar compounds, such as:

  • N-(3-benzamido-4-chlorophenyl)-3-iodobenzamide
  • N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide
  • N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to the presence of the propoxy group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-(3-benzamido-4-chlorophenyl)-4-propoxybenzamide

InChI

InChI=1S/C23H21ClN2O3/c1-2-14-29-19-11-8-17(9-12-19)22(27)25-18-10-13-20(24)21(15-18)26-23(28)16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3,(H,25,27)(H,26,28)

InChI Key

XZKCSIKTSDRJHB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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